An In-depth Technical Guide to (2,2-Dimethylcyclohexyl)methanesulfonyl chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2,2-Dimethylcyclohexyl)methanesulfonyl chloride: Synthesis, Properties, and Applications
Abstract
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its sterically hindered cycloaliphatic structure, combined with the highly electrophilic sulfonyl chloride moiety, offers a unique building block for creating complex molecular architectures. This guide provides a comprehensive overview of its structure, plausible synthetic routes, predicted physicochemical properties, and core reactivity. Detailed protocols for its synthesis and subsequent derivatization into sulfonamides and sulfonate esters are presented, highlighting its utility in drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique characteristics.
Introduction: The Strategic Value of Hindered Sulfonyl Chlorides
Sulfonyl chlorides are a cornerstone functional group in modern organic synthesis, primarily serving as robust electrophiles for the formation of sulfonamides and sulfonate esters.[1][2] These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, found in drugs with applications ranging from antibacterial and antiviral agents to diuretics and anticancer therapies.[3][4][5]
The specific structure of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride introduces a significant steric element—the gem-dimethyl group on the cyclohexane ring. This feature is not merely a passive substituent; it imparts distinct properties to the molecule and its derivatives:
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Conformational Locking: The 2,2-dimethyl substitution restricts the conformational flexibility of the cyclohexane ring, which can be strategically employed to control the three-dimensional presentation of pharmacophoric elements in a drug candidate.
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Metabolic Stability: The quaternary carbon center is resistant to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), potentially enhancing the pharmacokinetic profile and in vivo half-life of derivative compounds.
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Modulated Reactivity: The steric bulk adjacent to the reactive center can influence the kinetics of its reactions, offering a handle for achieving selectivity in complex synthetic sequences.
This guide will explore the synthesis, characterization, and synthetic utility of this valuable, sterically hindered building block.
Molecular Structure and Predicted Properties
The core structure consists of a cyclohexane ring substituted at the 2-position with two methyl groups. A methylene bridge connects this ring to the sulfonyl chloride functional group (-SO₂Cl).
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Caption: Structure of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₇ClO₂S | Based on atomic composition. |
| Molecular Weight | ~224.75 g/mol | Sum of atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic sulfonyl chlorides.[6] |
| Odor | Pungent, sharp | Characteristic of reactive acyl and sulfonyl chlorides. |
| Boiling Point | > 120 °C (at reduced pressure) | High molecular weight and polar functional group suggest a high boiling point; likely decomposes at atmospheric pressure. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Insoluble in water. | Polar functional group allows dissolution in polar aprotic solvents. |
| Reactivity | Highly reactive with nucleophiles. Water-sensitive. | The sulfonyl chloride moiety is a strong electrophile. It will react with water (hydrolysis) and other nucleophiles like amines and alcohols.[7][8] |
Synthesis Pathway and Experimental Protocols
A robust and scalable synthesis of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride can be envisioned starting from the corresponding thiol, (2,2-Dimethylcyclohexyl)methanethiol. The key transformation is the oxidative chlorination of the thiol.[9]
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Caption: Proposed two-step synthesis workflow.
Protocol 1: Synthesis of (2,2-Dimethylcyclohexyl)methanethiol
The conversion of the precursor alcohol, (2,2-dimethylcyclohexyl)methanol, to the corresponding thiol is a critical step. While various methods exist for alcohol-to-thiol conversion, a common laboratory-scale approach involves activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide or thiourea.
Materials:
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(2,2-Dimethylcyclohexyl)methanol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Diethyl ether
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Hydrochloric acid (HCl), 1M
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Alcohol: Dissolve (2,2-dimethylcyclohexyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.
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Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude mesylate.
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Thiolation: Dissolve thiourea (1.5 eq) in ethanol. Add the crude mesylate dissolved in ethanol. Reflux the mixture for 4-6 hours.
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Hydrolysis: Cool the reaction mixture and add a solution of NaOH (3.0 eq) in water. Reflux for another 2-3 hours to hydrolyze the isothiouronium salt.
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Final Work-up: Cool to room temperature and acidify with 1M HCl until pH ~1. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude thiol can be purified by distillation under reduced pressure.
Protocol 2: Oxidative Chlorination to the Sulfonyl Chloride
The direct oxidative chlorination of the thiol is an effective method for preparing the sulfonyl chloride.[9][10] This reaction is typically performed in an aqueous medium using chlorine gas.
Materials:
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(2,2-Dimethylcyclohexyl)methanethiol
-
Hydrochloric acid (36% w/w)
-
Chlorine gas (Cl₂)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend (2,2-Dimethylcyclohexyl)methanethiol (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.
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Chlorination: Bubble chlorine gas through the vigorously stirred suspension. The reaction is exothermic; maintain the temperature between 5-10 °C by controlling the chlorine addition rate and external cooling. Monitor the reaction until the thiol is fully consumed (e.g., by GC-MS analysis of a quenched aliquot).
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Isolation: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen. The sulfonyl chloride product, being insoluble in the aqueous medium, will typically form a separate layer or an oily precipitate.
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Work-up: Extract the product into cold DCM or diethyl ether. Wash the organic layer with cold brine to remove residual acid.
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Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C) to avoid decomposition. The final product should be stored under an inert atmosphere at low temperature.
Key Reactions and Applications in Drug Development
The primary utility of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride lies in its ability to react with nucleophiles to form stable sulfonamide and sulfonate ester linkages.
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Caption: Core reactions of the title sulfonyl chloride.
Formation of Sulfonamides
The reaction with primary or secondary amines is a cornerstone for synthesizing sulfonamides, a critical class of therapeutic agents.[11][12] The sulfonamide linkage acts as a stable, non-hydrolyzable mimic of other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[3]
Protocol 3: General Procedure for Sulfonamide Synthesis
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Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an aprotic solvent like DCM or THF at 0 °C under a nitrogen atmosphere.
-
Addition: Add a solution of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.1 eq) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring completion by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting crude sulfonamide by column chromatography or recrystallization.
Formation of Sulfonate Esters
Alcohols can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[13][14] This transformation effectively converts a poorly reactive hydroxyl group into a highly reactive site, with the key advantage that the reaction proceeds with retention of stereochemistry at the alcohol's carbon center.[15]
Protocol 4: General Procedure for Sulfonate Ester Synthesis
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Setup: Dissolve the alcohol (1.0 eq) in pyridine (used as both solvent and base) or in DCM with triethylamine (1.5 eq) at 0 °C.
-
Addition: Add (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the organic layer with cold, dilute copper sulfate solution (to remove pyridine), followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the sulfonate ester product, typically by flash chromatography.
Predicted Spectroscopic Characterization
Accurate characterization is essential.[16] Based on analogous structures, the following spectral features are predicted for (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.
| Technique | Predicted Key Signals and Features |
| ¹H NMR | ~3.7 ppm (d, 2H): The methylene protons (CH₂) adjacent to the SO₂Cl group will be significantly deshielded and appear as a doublet. 0.8 - 2.0 ppm (m): A complex series of multiplets corresponding to the cyclohexyl ring protons. ~0.9 ppm (s, 6H): Two sharp singlets (or one singlet for 6H) for the two equivalent methyl groups. |
| ¹³C NMR | ~60-70 ppm: Deshielded methylene carbon attached to the SO₂ group. ~35-45 ppm: Quaternary carbon of the C(CH₃)₂ group. ~20-40 ppm: Multiple signals for the remaining cyclohexyl carbons. ~25-30 ppm: Signals for the two methyl carbons. |
| IR Spectroscopy | ~1370 cm⁻¹ and ~1170 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[17][18] ~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (~224.75). Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[17] Fragmentation: Loss of Cl (M-35/37) and SO₂ (M-64) are expected fragmentation pathways. |
Safety and Handling
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride must be handled with appropriate safety precautions due to its high reactivity and corrosive nature.
-
Primary Hazards: The compound is corrosive and a lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[7] It reacts exothermically, sometimes violently, with water and other protic substances to release corrosive hydrochloric acid (HCl).[8][19]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[6] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
-
Spill & Disposal: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills. All waste must be handled in accordance with local, state, and federal regulations.
Conclusion
(2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a valuable synthetic intermediate that combines a sterically defined aliphatic scaffold with a highly versatile reactive handle. Its synthesis, while requiring careful handling of reactive intermediates, follows established and reliable chemical transformations. The ability to readily form robust sulfonamide and sulfonate ester linkages makes it a powerful tool for medicinal chemists and drug development professionals aiming to create novel therapeutics with potentially enhanced metabolic stability and controlled three-dimensional structure. The protocols and predictive data provided in this guide serve as a foundational resource for the effective utilization of this compound in advanced chemical synthesis.
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